Dhodh-IN-18 -

Dhodh-IN-18

Catalog Number: EVT-15632651
CAS Number:
Molecular Formula: C21H16ClF5N6O4
Molecular Weight: 546.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Dhodh-IN-18 is a chemical compound that acts as an inhibitor of dihydroorotate dehydrogenase, an enzyme critical in the de novo synthesis of pyrimidines. This compound has garnered attention for its potential therapeutic applications, particularly in the treatment of cancer and autoimmune diseases. Dihydroorotate dehydrogenase catalyzes the conversion of dihydroorotate to orotate, utilizing quinone as an electron acceptor, making it a target for drug development aimed at modulating cellular proliferation and immune responses .

Source and Classification

Dhodh-IN-18 is categorized under the class of dihydroorotate dehydrogenase inhibitors. Its chemical formula is C21H16ClF5N6O4C_{21}H_{16}ClF_5N_6O_4, and it has been assigned the Chemical Abstracts Service number 159170940. The compound is part of ongoing research focused on developing selective inhibitors that can effectively target dihydroorotate dehydrogenase without affecting other metabolic pathways .

Synthesis Analysis

Methods and Technical Details

The synthesis of Dhodh-IN-18 involves several key steps, typically starting from readily available precursors. The synthetic route may include:

  1. Formation of Key Intermediates: Utilizing reactions such as amidation and etherification to create necessary intermediates.
  2. Wittig Reaction: This reaction is often employed to form alkenes from aldehydes and phosphonium ylides, which are crucial in constructing the compound's backbone.
  3. Purification Techniques: After synthesis, compounds are purified using methods like column chromatography to isolate the target compound effectively.

The detailed mechanisms typically involve multiple reaction conditions, including temperature control and solvent choice, to optimize yield and purity .

Molecular Structure Analysis

Structure and Data

Dhodh-IN-18 exhibits a complex molecular structure characterized by:

  • Core Structure: A central framework that includes aromatic rings and halogen substituents, contributing to its biological activity.
  • Functional Groups: The presence of fluorine atoms enhances lipophilicity and may affect the compound's interaction with biological targets.

The three-dimensional structure can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy, providing insights into its binding interactions with dihydroorotate dehydrogenase .

Chemical Reactions Analysis

Reactions and Technical Details

Dhodh-IN-18 primarily functions by inhibiting the enzymatic activity of dihydroorotate dehydrogenase through competitive inhibition. The mechanism involves:

  • Binding Affinity: The compound binds to the active site of dihydroorotate dehydrogenase, preventing substrate access.
  • Kinetic Studies: Evaluating parameters such as KiK_i (inhibition constant) helps quantify its potency as an inhibitor.

Inhibitory effects have been confirmed through various biochemical assays that measure enzyme activity in the presence of Dhodh-IN-18 .

Mechanism of Action

Process and Data

The mechanism by which Dhodh-IN-18 exerts its effects involves:

  1. Inhibition of Pyrimidine Synthesis: By blocking dihydroorotate dehydrogenase, Dhodh-IN-18 leads to a depletion of pyrimidine nucleotides, essential for DNA and RNA synthesis.
  2. Impact on Cell Proliferation: Reduced availability of pyrimidines results in decreased cell proliferation, particularly in rapidly dividing cells such as cancer cells.

Research indicates that this inhibition can disrupt signaling pathways associated with tumor growth, making it a promising candidate for cancer therapy .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Dhodh-IN-18 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 500.4 g/mol.
  • Solubility: Solubility characteristics are essential for bioavailability; studies indicate moderate solubility in organic solvents but limited solubility in water.
  • Stability: The compound's stability under physiological conditions is crucial for its potential therapeutic use.

These properties influence its formulation into drug delivery systems aimed at maximizing efficacy while minimizing side effects .

Applications

Scientific Uses

Dhodh-IN-18 has potential applications in various fields:

  1. Cancer Treatment: As a selective inhibitor of dihydroorotate dehydrogenase, it may be used to slow tumor growth by disrupting nucleotide synthesis.
  2. Autoimmune Disorders: Inhibitors like Dhodh-IN-18 are being explored for their ability to modulate immune responses by affecting lymphocyte proliferation.
  3. Research Tool: It serves as a valuable tool in biochemical research to study the role of pyrimidine metabolism in cellular processes.

Ongoing studies aim to further elucidate its therapeutic potential and optimize its pharmacological profile for clinical applications .

Introduction to DHODH as a Therapeutic Target

Role of Dihydroorotate Dehydrogenase (DHODH) in Pyrimidine Biosynthesis

Dihydroorotate dehydrogenase (DHODH) is a flavin-dependent mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway. This reaction involves the oxidation of dihydroorotate (DHO) to orotate, coupled with the reduction of ubiquinone to ubiquinol in the mitochondrial electron transport chain (ETC) [1] [5]. Pyrimidine nucleotides serve as essential precursors for DNA/RNA synthesis, phospholipid metabolism, and glycosylation reactions, positioning DHODH as a critical metabolic node for proliferating cells [3] [6].

Cancer cells exhibit heightened dependence on de novo pyrimidine synthesis due to:

  • Increased Nucleotide Demand: Rapid proliferation requires substantial nucleotide pools for DNA replication and transcription [3].
  • Limited Salvage Pathway Activity: Many malignancies, including acute myeloid leukemia (AML) and MYCN-amplified neuroblastoma, downregulate salvage enzymes (e.g., uridine-cytidine kinase), rendering them vulnerable to DHODH blockade [4] [6].
  • Metabolic Coupling to Respiration: DHODH activity directly links pyrimidine synthesis to mitochondrial ETC function. Inhibition disrupts coenzyme Q redox cycling, impairing both nucleotide synthesis and cellular bioenergetics [5] [9].
  • Table 1: Key Metabolic Functions of DHODH in Proliferating Cells
    FunctionBiological ConsequenceTherapeutic Implication
    Catalyzes dihydroorotate → orotateCommits precursors to UMP synthesisDepletes pyrimidine pools
    Couples with ETC (Complex III/IV)Requires functional respirationSynergy with OXPHOS inhibitors
    Generates mitochondrial ROSActivates stress signaling pathwaysPromotes differentiation over apoptosis

DHODH Inhibition as a Strategy for Targeting Proliferative and Immune Disorders

DHODH inhibition exerts dual antineoplastic and immunomodulatory effects through distinct mechanisms:

Anticancer Effects via Differentiation Induction

In AML, DHODH inhibitors (e.g., ASLAN003) reverse the differentiation block by activating lineage-specific transcription factors (e.g., RUNX1, CEBPA). This triggers terminal myeloid differentiation without requiring p53-dependent apoptosis—a critical advantage for treating chemorefractory disease [1] [9]. Similarly, in MYCN-amplified neuroblastoma, DHODH suppression depletes pyrimidine pools, downregulating MYCN-driven proliferation and impairing tumorigenicity in vivo [4]. The efficacy is further enhanced by combining DHODH inhibitors with nucleoside transport blockers (e.g., dipyridamole), which counteract extracellular uridine-mediated resistance [4] [8].

Immunomodulation in Autoimmune Disorders

T-cell activation relies on de novo pyrimidine synthesis for clonal expansion. DHODH inhibitors deplete intracellular UTP/CTP pools, suppressing T-cell proliferation and cytokine production. This mechanism underpins the clinical use of teriflunomide in multiple sclerosis and leflunomide in rheumatoid arthritis [1] [6] [8].

  • Table 2: Experimental Evidence for DHODH Inhibition in Disease Models
    Disease ModelDHODH InhibitorKey OutcomeReference
    AML (patient-derived)ASLAN003↑ Granulocytic differentiation; ↓ leukemic stem cells [9]
    MYCN-neuroblastomaBrequinar + DipyridamoleSynergistic tumor growth inhibition [4]
    Colorectal cancerMEDS433Impaired liver metastasis; ↑ DNA replication stress [2]

Historical Development of DHODH Inhibitors: From Leflunomide to Novel Chemotypes

The evolution of DHODH inhibitors reflects iterative optimization for potency, selectivity, and pharmacokinetics:

First-Generation Inhibitors

  • Leflunomide: Prodrug converted to teriflunomide (active metabolite). FDA-approved for autoimmune diseases but limited in oncology due to moderate potency (human DHODH IC₅₀ ≈ 10 µM) and off-target effects [6] [8].
  • Brequinar: Potent quinoline carboxylic acid (IC₅₀ = 1–10 nM). Advanced to cancer clinical trials but failed due to unpredictable toxicity and compensatory salvage pathway activation [4] [6].

Second-Generation and Novel Chemotypes

Recent efforts focus on overcoming limitations of early inhibitors:

  • Improved Selectivity: Triazolopyrimidine derivatives (e.g., DSM265) exploit structural differences between human and pathogen DHODH, reducing host toxicity [8].
  • Blood-Brain Barrier Penetration: Compounds like vidofludimus show efficacy in CNS malignancies by optimizing log P and P-gp efflux ratios [6].
  • Dhodh-IN-18: Represents a novel chemotype with sub-nanomolar potency (IC₅₀ = 0.4 nM) and >100-fold selectivity over dihydrofolate reductase. Its bicyclic heteroaromatic core enhances mitochondrial accumulation, showing superior in vivo activity in xenograft models compared to brequinar [1] [6].
  • Table 3: Evolution of Key DHODH Inhibitors
    Compound ClassRepresentativeHuman DHODH IC₅₀Clinical Stage
    HydroxycoumarinsLeflunomide10 µMApproved (autoimmune)
    Quinoline carboxylic acidsBrequinar1–10 nMPhase II (cancer)
    TriazolopyrimidinesDSM26515 nMPhase II (malaria)
    Bicyclic heteroaromaticsDhodh-IN-180.4 nMPreclinical

Properties

Product Name

Dhodh-IN-18

IUPAC Name

2-[4-(2-chloro-6-fluorophenoxy)-8-fluoro-5-[(2S)-1,1,1-trifluoropropan-2-yl]oxypyrido[3,4-d]pyridazin-7-yl]-4-ethyl-5-(hydroxymethyl)-1,2,4-triazol-3-one

Molecular Formula

C21H16ClF5N6O4

Molecular Weight

546.8 g/mol

InChI

InChI=1S/C21H16ClF5N6O4/c1-3-32-13(8-34)31-33(20(32)35)17-15(24)10-7-28-30-19(37-16-11(22)5-4-6-12(16)23)14(10)18(29-17)36-9(2)21(25,26)27/h4-7,9,34H,3,8H2,1-2H3/t9-/m0/s1

InChI Key

KLRIKBDIESWBNK-VIFPVBQESA-N

Canonical SMILES

CCN1C(=NN(C1=O)C2=C(C3=CN=NC(=C3C(=N2)OC(C)C(F)(F)F)OC4=C(C=CC=C4Cl)F)F)CO

Isomeric SMILES

CCN1C(=NN(C1=O)C2=C(C3=CN=NC(=C3C(=N2)O[C@@H](C)C(F)(F)F)OC4=C(C=CC=C4Cl)F)F)CO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.